molecular formula C8H17NO B091292 trans-2-(Dimethylamino)cyclohexanol CAS No. 15910-74-4

trans-2-(Dimethylamino)cyclohexanol

Cat. No. B091292
CAS RN: 15910-74-4
M. Wt: 143.23 g/mol
InChI Key: UFUVLAQFZSUWHR-HTQZYQBOSA-N
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Description

Trans-2-(Dimethylamino)cyclohexanol is a compound that has been studied for its potential psychotropic activity and as an intermediate in pharmaceutical synthesis, particularly in the production of tramadol, a widely used analgesic. The compound exists in stereoisomeric forms, which can exhibit different physical, chemical, and biological properties .

Synthesis Analysis

The synthesis of trans-2-(Dimethylamino)cyclohexanol derivatives has been explored through various methods. One approach involves the Mannich reaction, which is used to synthesize an important intermediate of tramadol hydrochloride: 2-(dimethylamino)methyl cyclohexanone. The optimization of this reaction has been achieved using uniform experiment design, leading to a yield of 75.1% under the optimal conditions of specific molar ratios and reaction times . Another method reported the preparation of N,N-dimethyl derivatives of trans-2-(3,4,5-trimethoxyphenyl)cyclohexylamines through catalytic reductive methylation .

Molecular Structure Analysis

The molecular structure of trans-2-(Dimethylamino)cyclohexanol and its derivatives has been characterized using various spectroscopic techniques. For instance, the stereochemistry of the reaction products has been determined by 13C NMR spectra, which can distinguish between Z- and E-isomers . Additionally, the spatial structures of related cyclohexanone dimethyl acetals have been studied, revealing that substituents on C-2 are axially oriented, which is contrary to their normal equatorial orientation on other carbon atoms .

Chemical Reactions Analysis

The reactivity of trans-2-(Dimethylamino)cyclohexanol derivatives has been investigated in several studies. For example, the mass spectra of stereoisomers of 4-dimethylaminocyclohexanol derivatives have shown differences in fragmentation patterns, which are influenced by the ionization of dimethylamino or hydroxyl groups . Furthermore, the preparation and properties of the stereoisomeric 2-dimethylamino-cyclohexanyl acetates and benzilates have been described, with the observation that certain reactions, such as saponification, can occur prior to substitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of trans-2-(Dimethylamino)cyclohexanol and its derivatives are closely related to their molecular structure. The cis-trans equilibrium of related compounds, such as 2,6-dimethylcyclohexanone, has been shown to be little affected by solvent, with discussions on steric interactions supporting the low steric requirements of lone pairs when the probe is a methyl group . The thermodynamic stabilities of cis-trans isomers have also been determined, with the most stable isomeric form having the 2-substituent in an axial position .

Scientific Research Applications

Conformational Analysis and Stereochemistry

  • Specific Scientific Field: This application falls under the field of Organic Chemistry, specifically conformational analysis and stereochemistry .

  • Methods of Application or Experimental Procedures: Students build selected mono- and disubstituted cyclohexanes using model kits, predict the most stable conformation, and calculate conformational equilibria . They also construct cis-1,2-dimethylcyclohexane and trans-1,2-dimethylcyclohexane using the Avogadro computational chemistry program, optimize the structures, and confirm the lowest energy conformations . A polarimeter is utilized to measure the optical activity of several unknown cyclohexane derivatives .

  • Results or Outcomes: The experiment helps students understand the interplay of molecular modeling, computational chemistry, stereochemistry, and optical activity displayed by the cyclohexane family of organic molecules . It provides practical application of topics covered in the classroom and helps in the development of technique at the microscale and miniscale levels .

Photoelectron Spectroscopy

  • Specific Scientific Field: This application falls under the field of Physical Chemistry, specifically photoelectron spectroscopy .

  • Methods of Application or Experimental Procedures: The compound is subjected to photoelectron spectroscopy to investigate its electronic structure . The spectra of cis and trans 2-substituted cyclopentanols and cyclohexanols are analyzed .

  • Results or Outcomes: The experiment helps in understanding the electronic structure of the molecule and the effects of intramolecular hydrogen bonding .

Synthesis Path

  • Specific Scientific Field: This application falls under the field of Organic Chemistry, specifically in the synthesis of other compounds .

  • Methods of Application or Experimental Procedures: The specific methods of application would depend on the target compound being synthesized .

  • Results or Outcomes: The outcomes would vary based on the specific synthesis path and target compound .

Safety And Hazards

Safety data sheets suggest that compounds similar to “trans-2-(Dimethylamino)cyclohexanol” may be combustible and could cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to use personal protective equipment .

properties

IUPAC Name

(1R,2R)-2-(dimethylamino)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-9(2)7-5-3-4-6-8(7)10/h7-8,10H,3-6H2,1-2H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFUVLAQFZSUWHR-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1CCCC[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-(Dimethylamino)cyclohexanol

CAS RN

15910-74-4
Record name rac-(1R,2R)-2-(dimethylamino)cyclohexan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 50.0 g of cyclohexene oxide and 100 ml of 25 percent aqueous dimethylamine was heated with stirring at 145° in a small autoclave for 8 hours. While the mixture was being concentrated to dryness at 50° on a film evaporator, absolute ethanol was added periodically to aid in removal of water. The residue was distilled through a Nester-Faust spinning band column to give 53.0 g of 2-dimethylamino-1-cyclohexanol, b.p. 64.1 - 64.2/2.4 mm. The ir curve was consistent with the assigned structure.
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Synthesis routes and methods II

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Synthesis routes and methods III

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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